1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea)
Overview
Description
1,1’-(Ethane-1,2-diyl)bis(3-phenylthiourea) is a bisthiourea derivative known for its unique structural and chemical properties. This compound consists of two phenylthiourea groups connected by an ethylene bridge. Thiourea derivatives, including bisthioureas, are notable for their biological activity and ability to form strong hydrogen bonds and coordinate with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(ethane-1,2-diyl)bis(3-phenylthiourea) typically involves the reaction of phenyl isothiocyanate with ethane-1,2-diamine. The reaction is carried out in an organic solvent such as acetonitrile. The process involves the dropwise addition of ethane-1,2-diamine to a solution of phenyl isothiocyanate, followed by stirring at room temperature for several hours. The resulting product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for 1,1’-(ethane-1,2-diyl)bis(3-phenylthiourea) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(3-phenylthiourea) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea groups to corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1,1’-(Ethane-1,2-diyl)bis(3-phenylthiourea) has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of sensors and as a component in materials with nonlinear optical properties
Mechanism of Action
The mechanism of action of 1,1’-(ethane-1,2-diyl)bis(3-phenylthiourea) involves its ability to form strong hydrogen bonds and coordinate with metal ions. This coordination can influence various biochemical pathways and molecular targets, leading to its observed biological activities. The compound’s thiourea groups can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Propane-1,3-diyl)bis(3-phenylthiourea)
- 1,1’-(Butane-1,4-diyl)bis(3-phenylthiourea)
- 1,1’-(Ethane-1,2-diyl)bis[3-(4-chlorobenzoyl)thiourea]
Uniqueness
1,1’-(Ethane-1,2-diyl)bis(3-phenylthiourea) is unique due to its specific ethylene linkage, which imparts distinct structural and chemical properties compared to its analogs with different alkyl linkers.
Properties
IUPAC Name |
1-phenyl-3-[2-(phenylcarbamothioylamino)ethyl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S2/c21-15(19-13-7-3-1-4-8-13)17-11-12-18-16(22)20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,17,19,21)(H2,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHIOLUTMROJJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCNC(=S)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364393 | |
Record name | ST040863 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202648 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24775-54-0 | |
Record name | NSC227422 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST040863 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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